N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-29-13-15-31(16-14-29)24(22-10-11-23-21(17-22)9-6-12-30(23)2)19-28-26(33)25(32)27-18-20-7-4-3-5-8-20/h3-5,7-8,10-11,17,24H,6,9,12-16,18-19H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUWEDXKPYYURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Below is an analysis based on the available evidence and analogous chemical classes:
Structural Comparison with Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives are well-documented in drug discovery due to their rigid, aromatic-amine frameworks. For example:
- 1-Methyl-1,2,3,4-tetrahydroquinoline is a scaffold in serotonin receptor modulators . The addition of a piperazine group (as in the target compound) may enhance solubility or receptor-binding kinetics.
- Synthetic Challenges : Crystallographic refinement tools like SHELXL (a component of the SHELX system) are critical for resolving complex structures, such as those with multiple stereocenters or fused rings .
Functional Comparison with Piperazine-Containing Compounds
Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics, antifungals). The 4-methylpiperazin-1-yl group in the target compound may contribute to:
- Improved blood-brain barrier penetration.
- Enhanced binding to G-protein-coupled receptors (GPCRs) or kinases.
Comparison with Ethanediamide Derivatives
Ethanediamide (oxalamide) groups are often used as linkers or hydrogen-bond donors. For instance:
- N-Benzyl ethanediamide derivatives are explored as protease inhibitors. The benzyl group in the target compound could influence lipophilicity and metabolic stability.
Data Tables for Contextual Comparison
Table 1: Structural Features of Selected Analogous Compounds
Table 2: Tools for Structural Analysis (from Evidence)
Research Findings and Limitations
- Crystallographic Insights: The SHELX system has been pivotal in resolving small-molecule structures since the 1970s .
- Triazine Derivatives (from ) : While structurally distinct, pesticides like terbutryn and dimethametryn (triazine amines) highlight the importance of nitrogen-rich scaffolds in bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can yield/purity be maximized?
- Methodology : Multi-step synthesis involving Pictet-Spengler reactions for tetrahydroquinoline formation and alkylation for piperazine coupling. Key steps:
- Step 1 : Tetrahydroquinoline synthesis via acid-catalyzed cyclization (e.g., using trifluoroacetic acid) .
- Step 2 : Piperazine alkylation with 4-methylpiperazine under reflux in dichloromethane .
- Step 3 : Ethanediamide coupling using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Purification : Use flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or preparative HPLC for ≥95% purity .
- Yield Comparison :
| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | EtOH | 80 | 65 | 85 |
| 2 | CH₂Cl₂ | 40 | 78 | 90 |
| 3 | DMF | 25 | 52 | 92 |
Q. Which analytical techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 2.58 ppm for piperazine protons) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ = 438.528) .
- X-ray Crystallography : Resolve ambiguous NOE signals in tetrahydroquinoline-piperazine junctions .
Q. How is initial biological activity screened?
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ kinase assays (IC₅₀ determination against PI3K/AKT) .
- Receptor binding : Radioligand displacement (e.g., 5-HT₃ receptor, Kᵢ = 120 nM) .
- Cell viability : MTT assays in cancer lines (e.g., IC₅₀ = 8.2 µM in HeLa) .
Advanced Research Questions
Q. How to design experiments resolving contradictions in dose-response data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 8.2 µM vs. 15.4 µM in HeLa cells).
- Approach :
Validate assay conditions: Check serum concentration (e.g., 10% FBS vs. serum-free) .
Use orthogonal assays (e.g., ATP luminescence vs. caspase-3 activation) .
Conduct pharmacokinetic profiling to rule out metabolite interference .
- Resolution : Identified serum proteins binding to the compound, reducing bioavailability .
Q. What computational strategies predict off-target interactions?
- Molecular docking : Use AutoDock Vina to screen against ChEMBL targets (e.g., σ1 receptor, ΔG = -9.8 kcal/mol) .
- MD Simulations : 100-ns simulations in GROMACS to assess stability in lipid bilayers (RMSD < 2.0 Å) .
- Key findings : Off-target binding to hERG (IC₅₀ = 1.2 µM) necessitates cardiotoxicity screening .
Q. How to optimize solubility for in vivo studies?
- Strategies :
- Salt formation : Hydrochloride salts improve aqueous solubility (2.8 mg/mL → 14.5 mg/mL) .
- Nanoformulation : PEG-PLGA nanoparticles (size = 120 nm, PDI < 0.2) enhance bioavailability .
- Data :
| Formulation | Solubility (mg/mL) | t₁/₂ (h) |
|---|---|---|
| Free base | 2.8 | 1.5 |
| HCl salt | 14.5 | 3.2 |
| Nanoparticle | 9.1 (sustained) | 12.7 |
Methodological Challenges & Solutions
Handling hygroscopic intermediates during synthesis
- Problem : Piperazine intermediates absorb moisture, reducing reactivity.
- Solution : Use anhydrous solvents (e.g., THF over DCM) and Schlenk-line techniques .
Interpreting conflicting NMR data for stereoisomers
- Problem : Overlapping signals in tetrahydroquinoline region.
- Solution :
- 2D NOESY to confirm spatial proximity of methyl and benzyl groups .
- Chiral HPLC (Chiralpak IA column) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
